4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid
Overview
Description
4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol. This compound is known for its unique structure, which combines a pyridine ring and a pyrimidine ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid typically involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This method ensures high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, starting from readily available precursors like 2-fluoro-4-methylpyridine or 2-bromo-4-methylpyridine . These methods are optimized for high yield and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition can result in anti-inflammatory effects and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares a similar pyridine-pyrimidine structure but lacks the carboxylic acid group.
4-Methylpyridine: Contains a methyl group on the pyridine ring but lacks the pyrimidine ring.
Pyrimidine-5-carboxylic acid: Contains the carboxylic acid group on the pyrimidine ring but lacks the pyridine ring.
Uniqueness
4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid is unique due to its combination of a pyridine ring, a pyrimidine ring, and a carboxylic acid group. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-7-8(11(15)16)6-13-10(14-7)9-4-2-3-5-12-9/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYPDUCBWGTJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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